molecular formula C27H43N3O11 B8633049 Glu-urea-Glu-NHS ester

Glu-urea-Glu-NHS ester

Cat. No.: B8633049
M. Wt: 585.6 g/mol
InChI Key: RLHXPXLWGMDVAY-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glu-urea-Glu-N-hydroxysuccinamide ester involves the reaction of Glu-urea-Glu with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide . The reaction is typically carried out in an organic solvent like dimethylformamide or dichloromethane at room temperature. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of Glu-urea-Glu-N-hydroxysuccinamide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Mechanism of Action

The mechanism of action of Glu-urea-Glu-N-hydroxysuccinamide ester involves its conjugation to prostate-specific membrane antigen inhibitors. The N-hydroxysuccinimide ester group reacts with amine groups on the inhibitors, forming stable amide bonds. This conjugation enhances the binding affinity and specificity of the inhibitors to prostate-specific membrane antigen, facilitating targeted imaging and therapy of prostate cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glu-urea-Glu-N-hydroxysuccinamide ester is unique due to its activated N-hydroxysuccinimide ester group, which allows for efficient conjugation to amine-containing molecules. This feature enhances its utility in bioconjugation and targeted drug delivery applications .

Properties

Molecular Formula

C27H43N3O11

Molecular Weight

585.6 g/mol

IUPAC Name

ditert-butyl (2S)-2-[[(2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]pentanedioate

InChI

InChI=1S/C27H43N3O11/c1-25(2,3)38-20(33)14-10-16(22(35)39-26(4,5)6)28-24(37)29-17(23(36)40-27(7,8)9)11-15-21(34)41-30-18(31)12-13-19(30)32/h16-17H,10-15H2,1-9H3,(H2,28,29,37)/t16-,17-/m0/s1

InChI Key

RLHXPXLWGMDVAY-IRXDYDNUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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